molecular formula C4H8ClF3N2O2 B15128052 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride

Cat. No.: B15128052
M. Wt: 208.57 g/mol
InChI Key: YNDNXKLIYFRIOF-UHFFFAOYSA-N
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Description

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is a synthetic organic compound classified as an acetamide derivative. Its chemical structure comprises an amino group bonded to an acetyl moiety, with the acetyl group further linked to a trifluoroethyl substituent. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of amides and esters.

    Biology: It is used in the synthesis of bioactive molecules and as an intermediate in the production of pharmaceuticals.

    Medicine: The compound is a key intermediate in the synthesis of drugs, including those used for treating parasitic infections.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(2,2,2-trifluoroethoxy)acetamide hydrochloride is unique due to its trifluoroethoxy substituent, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in the synthesis of bioactive molecules and pharmaceuticals .

Properties

Molecular Formula

C4H8ClF3N2O2

Molecular Weight

208.57 g/mol

IUPAC Name

2-amino-N-(2,2,2-trifluoroethoxy)acetamide;hydrochloride

InChI

InChI=1S/C4H7F3N2O2.ClH/c5-4(6,7)2-11-9-3(10)1-8;/h1-2,8H2,(H,9,10);1H

InChI Key

YNDNXKLIYFRIOF-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NOCC(F)(F)F)N.Cl

Origin of Product

United States

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